
OXA-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXA-11 is a potent, novel small-molecule amino pyrimidine inhibitor (1.2 pM biochemical IC(50)) of focal adhesion kinase (FAK). This compound inhibited FAK phosphorylation at phospho-tyrosine 397 with a mechanistic IC(50) of 1 nM in TOV21G tumor cells, which translated into functional suppression of proliferation in 3-dimensional culture with an EC(50) of 9 nM. Studies of this compound activity in TOV21G tumor-cell xenografts in mice revealed a pharmacodynamic EC(50) of 1.8 nM, indicative of mechanistic inhibition of pFAK [Y397] in these tumors. This compound slows tumor growth, potentiates the anti-tumor actions of cisplatin and--when combined with VEGFR-2 blockade--reduces metastasis of pancreatic neuroendocrine tumors in RIP-Tag2 mice.
科学研究应用
Scientific Research Applications
The study of OXA-11 has significant implications in microbiology and pharmacology. Below are key areas where this compound is applied:
Antibiotic Resistance Studies
Research on this compound contributes to understanding the mechanisms behind antibiotic resistance. Studies have shown that mutations in the OXA-10 gene lead to variants like this compound, which can hydrolyze ceftazidime more effectively than its predecessors . This knowledge is vital for developing new antibiotics and inhibitors.
Clinical Microbiology
This compound is frequently isolated from clinical specimens, particularly in nosocomial infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa. Its detection helps clinicians tailor antibiotic therapy effectively. For instance, a study highlighted the successful treatment of infections caused by OXA-producing strains using combination therapies .
Genetic Characterization
Molecular characterization of this compound has been instrumental in epidemiological studies. Genetic sequencing allows researchers to track the spread of resistant strains within healthcare settings and communities. This information aids public health officials in implementing control measures .
Case Studies
Several case studies illustrate the implications of this compound in clinical settings:
Case Study 1: Ceftazidime Resistance
A study involving Pseudomonas aeruginosa isolates demonstrated that strains producing this compound exhibited significantly higher minimum inhibitory concentrations (MICs) for ceftazidime compared to non-producing strains. This finding underscores the importance of routine susceptibility testing in clinical laboratories .
Case Study 2: Treatment Outcomes
In a reported case, a patient with a carbapenem-resistant Acinetobacter baumannii infection was treated successfully with a combination of sulbactam and durlobactam, highlighting the significance of understanding specific beta-lactamase profiles such as this compound for effective treatment strategies .
Data Table: Characteristics of OXA Variants
Variant | Hydrolysis Activity | Key Mutations | Resistance Profile |
---|---|---|---|
OXA-10 | Low | N143S | Limited to penicillins |
This compound | High | N143S, G157D | Extended-spectrum cephalosporins |
OXA-14 | Moderate | D157G | Ceftriaxone and aztreonam |
OXA-23 | High | Various | Carbapenems |
化学反应分析
Enzyme Classification and Genetic Context
OXA-11 belongs to the OXA-10 family of class D β-lactamases, characterized by substitutions at positions 143 (N→S) and 157 (G→D) compared to OXA-10 . These mutations enhance its ability to hydrolyze extended-spectrum cephalosporins like ceftazidime while retaining oxacillinase activity . The enzyme is encoded by the blaThis compound gene, often located on plasmids (e.g., pMLH52) in Pseudomonas aeruginosa .
Substrate Hydrolysis Profile
This compound hydrolyzes β-lactams via a serine-active-site mechanism. Key substrates include:
Notably, it lacks activity against cephamycins (cefoxitin) and carbapenems (imipenem) .
Table 1: Kinetic Parameters of this compound vs. OXA-10
Substrate | This compound kcat/Km (µM⁻¹s⁻¹) | OXA-10 kcat/Km (µM⁻¹s⁻¹) |
---|---|---|
Ceftazidime | 0.041 ± 0.001 | 0.037 ± 0.001 |
Benzylpenicillin | 210 ± 20 | 530 ± 10 |
Ampicillin | 23 ± 0.4 | 32 ± 2 |
Mechanistic Insights
-
Catalytic Efficiency : The G157D substitution reduces steric hindrance, enhancing ceftazidime binding via electrostatic interactions .
-
Metal Dependence : Dimerization (observed in OXA-10) is critical for activity, with Co²⁺ stabilizing the active site .
-
Acylation/Deacylation : Ser67 acts as the nucleophile, forming an acyl-enzyme intermediate. Asp157 facilitates deacylation via a water molecule .
Structural Determinants
-
Active-Site Motifs : Conserved S-X-V (positions 67–69) and K-T-G (positions 140–142) motifs .
-
Hydrophobic Bridge : A unique Ω-loop (residues 157–170) positions substrates optimally for hydrolysis .
Figure 1: Active-Site Comparison of this compound and OXA-10
-
Substitution N143S : Widens the substrate-binding pocket.
-
Substitution G157D : Introduces a negative charge, improving ceftazidime affinity.
Clinical Resistance Patterns
This compound contributes to multidrug resistance in P. aeruginosa and Acinetobacter baumannii. Key resistance phenotypes include:
-
Ceftazidime Resistance : MIC >256 µg/mL in clinical isolates .
-
Synergy with Permeability Defects : Enhances resistance when combined with porin mutations .
Table 2: Resistance Profiles of this compound-Producing Isolates
Antibiotic | Resistance Rate (%) |
---|---|
Piperacillin | 98.59 |
Ceftazidime | 100 |
Meropenem | 0 |
Colistin | 0 |
Inhibitor Susceptibility
This compound is resistant to clavulanic acid but partially inhibited by tazobactam (IC₅₀: 2–4 µM) . Carbapenems act as weak inhibitors due to poor acylation rates .
Evolutionary Context
This compound likely evolved from OXA-10 via point mutations under selective pressure from cephalosporin use . Its plasmid-mediated spread underscores its role in hospital-acquired infections .
属性
CAS 编号 |
1257994-15-2 |
---|---|
分子式 |
C37H49F3N7O5P |
分子量 |
759.812 |
IUPAC 名称 |
diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate |
InChI |
InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26- |
InChI 键 |
HZOFIHCVZSUCBZ-DIVCQZSQSA-N |
SMILES |
COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
OXA-11; OXA 11; OXA11. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。